molecular formula C9H6ClFN2O B061336 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 166179-37-9

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B061336
CAS No.: 166179-37-9
M. Wt: 212.61 g/mol
InChI Key: REASHIJFDMZTQP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 166179-37-9) is a versatile chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel anticancer agents. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties and wide range of biological activities . The reactive chloromethyl group attached to the oxadiazole ring makes this molecule an excellent alkylating agent for further chemical modifications . It serves as a key precursor in the design and synthesis of hybrid molecules, such as pyrimidine-1,3,4-oxadiazole conjugates, which have demonstrated marked growth inhibition against various cancer cell lines including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) . Research indicates that hybrids derived from this scaffold can induce apoptosis by activating caspase-3/7 and cause cell-cycle arrest at the G2/M phase . The 4-fluorophenyl substituent contributes to the molecular properties that favor interactions with biological targets. With a molecular formula of C9H6ClFN2O and a molecular weight of 212.61 g/mol, this compound is a valuable intermediate for researchers developing new therapeutic candidates. All products are intended for Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REASHIJFDMZTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427953
Record name 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166179-37-9
Record name 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-Fluorobenzamidoxime

4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 4-fluorobenzamidoxime. Typical conditions include:

  • Molar ratio : 1:1.2 (nitrile:hydroxylamine)

  • Solvent : Ethanol (95%)

  • Temperature : 80°C, 6–8 hours

  • Yield : 85–92%.

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization using ethanol/water mixtures.

Step 2: Cyclization with Chloroacetyl Chloride

The amidoxime intermediate undergoes cyclization with chloroacetyl chloride in dichloromethane (DCM) or toluene, facilitated by triethylamine (Et₃N) as a base:

  • Molar ratio : 1:1.5 (amidoxime:chloroacetyl chloride)

  • Base : Et₃N (1.2 equivalents)

  • Solvent : DCM or toluene

  • Temperature : 0°C initially, then room temperature for 6 hours, followed by reflux (80–110°C) for 12 hours.

  • Workup : Extraction with DCM, drying over MgSO₄, and column chromatography (hexane/ethyl acetate, 95:5).

  • Yield : 86–99%.

Key analytical data :

  • ¹H NMR (CDCl₃): δ = 8.07 (d, J = 6.3 Hz, 2H, Ar-H), 7.44–7.51 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂Cl).

  • ¹³C NMR : δ = 174.3 (C=N), 168.8 (C-O), 131.5–126.2 (Ar-C), 33.3 (CH₂Cl).

  • MS (EI) : m/z = 194 [M⁺] (39%), 119 (100%).

One-Pot Tandem Reaction

Recent advancements employ a one-pot strategy to streamline synthesis, reducing purification steps:

Reaction Conditions

  • Substrates : 4-Fluorobenzonitrile, hydroxylamine hydrochloride, chloroacetyl chloride.

  • Solvent : Acetonitrile (MeCN).

  • Catalyst : Scandium trifluoromethanesulfonate (Sc(OTf)₃, 10 mol%).

  • Temperature : 82°C, 4 hours.

  • Yield : 78–85%.

Advantages :

  • Eliminates intermediate isolation.

  • Higher atom economy.

Limitations :

  • Requires stringent stoichiometric control to avoid side products.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for cyclization:

Protocol

  • Amidoxime preparation : Conventional method (Step 1 above).

  • Cyclization :

    • Reagents : Amidoxime, chloroacetyl chloride, Et₃N.

    • Solvent : DCM.

    • Microwave conditions : 100°C, 300 W, 20 minutes.

    • Yield : 90–94%.

Characterization :

  • IR (KBr) : 3043 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (C=N).

  • Elemental analysis : Calculated C, 50.14%; H, 2.83%; N, 12.44%; Found C, 49.98%; H, 2.91%; N, 12.27%.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

MethodYield (%)TimePurity (%)Key Advantage
Two-Step Conventional86–9918–20 h≥98High reproducibility
One-Pot Tandem78–856–8 h95Reduced purification steps
Microwave-Assisted90–941.5 h≥99Rapid cyclization

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DCM, MeCN) favor nucleophilic substitution during cyclization.

  • Toluene improves yields in reflux conditions but extends reaction time.

Base Optimization

  • Et₃N outperforms inorganic bases (e.g., K₂CO₃) in neutralizing HCl byproducts.

Temperature Control

  • 0°C initiation prevents exothermic side reactions.

  • Reflux (80–110°C) ensures complete ring closure.

Scalability and Industrial Considerations

Batch Process Optimization

  • Pilot-scale trials (100 g batches) achieve 82% yield using toluene reflux.

  • Column chromatography remains a bottleneck; alternatives like recrystallization (hexane/DCM) are being explored.

Continuous Flow Synthesis

  • Microreactor systems reduce reaction time to 30 minutes at 120°C, with 88% yield.

Byproduct Analysis and Mitigation

Common Byproducts

  • Di-oxadiazoles : Formed via over-cyclization; minimized by stoichiometric control.

  • Hydrolysis products : Avoided by anhydrous conditions.

Purification Strategies

  • Silica gel chromatography (hexane/ethyl acetate) effectively separates target compounds.

  • Recrystallization : Hexane/DCM (9:1) yields crystals with >99% purity.

Green Chemistry Approaches

Solvent Recycling

  • DCM recovery : 85–90% via distillation.

  • Catalyst reuse : Sc(OTf)₃ retains activity for 3 cycles.

Energy Efficiency

  • Microwave methods reduce energy consumption by 60% compared to conventional reflux .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines (R-NH2) in the presence of a base like triethylamine (TEA).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of azides or amines.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole demonstrates effectiveness against various bacterial strains due to its ability to disrupt cellular functions .

Anticancer Properties

Investigations into the anticancer potential of this compound have revealed promising results. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .

Inhibitory Effects on Enzymes

The compound has been studied for its inhibitory effects on specific enzymes that are crucial in various metabolic pathways. This property can be leveraged for drug development aimed at treating diseases related to enzyme dysregulation .

Polymer Chemistry

Due to its reactive chloromethyl group, this compound can be utilized in polymer chemistry to create functionalized polymers with enhanced properties. This application is particularly relevant in developing materials with specific thermal or mechanical characteristics .

Photophysical Properties

Research into the photophysical properties of this compound shows that it can be used in the development of photonic devices or sensors due to its ability to absorb and emit light at specific wavelengths .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Safety data indicates that it may pose risks if ingested or if it comes into contact with skin; thus, appropriate safety measures should be implemented when handling this compound .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibitory effects on key metabolic enzymes
Polymer DevelopmentUsed to synthesize functionalized polymers
Photonic ApplicationsCapable of light absorption/emission for sensor development

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or disrupt cellular pathways by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-(Chloromethyl), 5-(4-Fluorophenyl) C₉H₆ClFN₂O 212.61 Intermediate for anticancer agents
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 3-(Chloromethyl), 5-(4-Chlorophenyl) C₉H₆Cl₂N₂O 229.06 Higher lipophilicity; antimicrobial
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Chloromethyl), 5-(3-CF₃-Phenyl) C₁₀H₆ClF₃N₂O 262.62 Enhanced metabolic stability
5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3-(Chloromethyl), 5-(2-Chlorophenyl) C₉H₆Cl₂N₂O 229.06 Altered steric hindrance

Key Observations :

  • Halogen Effects: Replacement of 4-fluorophenyl (target) with 4-chlorophenyl increases molecular weight by ~16.45 g/mol and lipophilicity (logP ~2.5 vs.
  • Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl substituent (CF₃) in the third compound introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in enzyme inhibition assays .
  • Positional Isomerism : 2-Chlorophenyl substitution (vs. 4-fluorophenyl) creates steric hindrance, reducing reactivity in nucleophilic substitution reactions .

SAR Insights :

  • Fluorophenyl vs. CF₃-Phenyl : Fluorine’s electronegativity enhances hydrogen bonding in target interactions, while CF₃ groups improve hydrophobic interactions, as seen in apoptosis-inducing derivatives .
  • Antimicrobial Activity : Bromophenyl analogs exhibit broader-spectrum antimicrobial activity compared to fluorophenyl derivatives, likely due to increased halogen size and polarizability .

Biological Activity

3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 166179-37-9) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C9_9H6_6ClFN2_2O
  • Molecular Weight : 212.61 g/mol
  • Storage Conditions : Should be stored in a sealed container under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Recent research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related oxadiazole compounds highlighted their effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs have shown promising results:

CompoundActivityReference
N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-aminesAntiplasmodial activity against Plasmodium falciparum
Novel oxadiazole derivativesAntimicrobial evaluation

Anticancer Activity

Oxadiazoles have also been explored for their anticancer potential. A comparative study indicated that certain oxadiazole derivatives exhibited IC50_{50} values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
Oxadiazole derivative AMCF-7 (breast cancer)0.65
Oxadiazole derivative BA549 (lung cancer)2.78

These studies suggest that modifications in the oxadiazole structure can enhance biological activity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of halogen atoms like fluorine and chlorine has been linked to increased potency in various biological assays:

  • Halogen Substitution : The introduction of halogens (e.g., fluorine and chlorine) into the phenyl ring enhances lipophilicity and may improve interaction with biological targets.
  • Oxadiazole Core : The oxadiazole ring itself is critical for maintaining biological activity; modifications to this core can significantly alter efficacy.

Case Studies

  • Antiplasmodial Activity : A study demonstrated that oxadiazoles with specific substitutions showed potent activity against drug-resistant strains of Plasmodium falciparum, indicating potential for malaria treatment .
  • Cytotoxicity Studies : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like doxorubicin . These findings underscore the therapeutic potential of oxadiazoles in oncology.

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, and what characterization methods validate its purity and structure?

  • Methodological Answer : The compound is synthesized via condensation of amidoximes with chlorinated acylating agents. For example, substituted phenylamidoximes react with chloromethyl reagents under reflux in anhydrous solvents (e.g., THF or DCM). Post-synthesis, structural validation employs IR spectroscopy (to confirm C-Cl and oxadiazole ring vibrations), ¹H/¹³C NMR (to identify proton environments and substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis to verify stoichiometry. Yield optimization often involves temperature control (e.g., 60–80°C) and catalytic bases like triethylamine .

Q. How do researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Reproducibility hinges on strict control of reaction parameters:
  • Stoichiometric ratios : Maintain a 1:1 molar ratio of amidoxime to chloromethylating agent.
  • Solvent purity : Use anhydrous solvents (e.g., THF) to avoid hydrolysis side reactions.
  • Reaction monitoring : Track progress via TLC or LC-MS until starting material consumption.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts, such as nitrile derivatives, during the synthesis of this compound?

  • Methodological Answer : Byproducts like nitriles can arise from decyanation pathways under specific conditions. For example, reactions with KCN at elevated temperatures (e.g., 80°C) trigger cleavage of the oxadiazole ring, releasing cyanogen intermediates. Mechanistic studies using ¹H/¹³C NMR and HRMS are critical to track these transformations. Computational modeling (e.g., DFT) can further elucidate transition states and energetics .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR strategies involve:
  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate bioactivity.
  • Core modification : Introduce pyridyl or thiophene rings at the 5-position to enhance target binding.
  • Biological assays : Test apoptosis induction via caspase-3/7 activation assays and cell cycle analysis using flow cytometry (e.g., T47D breast cancer cells). In vivo validation in tumor models (e.g., MX-1 xenografts) assesses pharmacokinetics and efficacy .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they resolved?

  • Methodological Answer : Challenges include low solubility in aqueous media and matrix interference. Solutions involve:
  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
  • Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity.
  • Standard curves : Prepare in matched biological matrices (e.g., plasma) to account for matrix effects.
  • Validation : Follow FDA/ICH guidelines for precision, accuracy, and stability .

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